molecular formula C12H16N4 B13498123 2-(Piperidin-4-yl)-1H-benzo[d]imidazol-6-amine

2-(Piperidin-4-yl)-1H-benzo[d]imidazol-6-amine

Cat. No.: B13498123
M. Wt: 216.28 g/mol
InChI Key: CEKYEYBQFNDAIP-UHFFFAOYSA-N
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Description

2-(piperidin-4-yl)-1H-1,3-benzodiazol-5-amine is a compound that features a piperidine ring and a benzimidazole moiety. Piperidine is a six-membered heterocycle containing one nitrogen atom, while benzimidazole is a fused bicyclic ring system composed of benzene and imidazole rings. Compounds containing these structures are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-4-yl)-1H-1,3-benzodiazol-5-amine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Multi-component reactions (MCRs) are also employed for the efficient synthesis of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-4-yl)-1H-1,3-benzodiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(piperidin-4-yl)-1H-1,3-benzodiazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(piperidin-4-yl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets. The piperidine and benzimidazole moieties can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and benzimidazole derivatives, such as:

  • 1-(4-fluorobenzyl)piperidin-4-yl derivatives
  • 1-(3,4-dichlorobenzyl)piperidin-4-yl derivatives
  • 1-(4-bromobenzyl)piperidin-4-yl derivatives

Uniqueness

What sets 2-(piperidin-4-yl)-1H-1,3-benzodiazol-5-amine apart is its unique combination of the piperidine and benzimidazole moieties, which can confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

2-piperidin-4-yl-3H-benzimidazol-5-amine

InChI

InChI=1S/C12H16N4/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6,13H2,(H,15,16)

InChI Key

CEKYEYBQFNDAIP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC3=C(N2)C=C(C=C3)N

Origin of Product

United States

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